molecular formula C20H27N3O B2644454 (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1436094-40-4

(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No.: B2644454
CAS No.: 1436094-40-4
M. Wt: 325.456
InChI Key: UBFKFUMITCTDBO-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a potent and selective dopamine D3 receptor (D3R) antagonist, recognized for its high affinity and selectivity over the closely related D2 receptor (D2R). This pharmacological profile makes it an invaluable chemical tool in preclinical neuroscience research, particularly in the study of addiction and substance use disorders. Its mechanism of action involves blocking D3Rs, which are predominantly expressed in the mesolimbic pathway, a brain circuit critically involved in reward, motivation, and reinforcement. By selectively antagonizing D3Rs, this compound helps researchers dissect the role of this receptor subtype in behaviors related to drug-seeking and relapse, without the confounding effects of D2R blockade. Investigations have shown that D3R antagonists can attenuate the behavioral effects of cocaine and other stimulants, including drug self-administration and cue-induced reinstatement of drug-seeking behavior. Furthermore, its research utility extends to exploring potential therapeutic avenues for Parkinson's disease, where D3R modulation is being investigated for its effects on motor control and L-DOPA-induced dyskinesias. This compound provides a critical research asset for elucidating dopaminergic signaling and validating the D3R as a target for neuropsychiatric conditions.

Properties

IUPAC Name

(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-4-12-22-14-10-17(11-15-22)20(24)23-16(2)9-13-21(3)18-7-5-6-8-19(18)23/h1,5-8,16-17H,9-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFKFUMITCTDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1C(=O)C3CCN(CC3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazepine intermediate.

    Final Coupling Reaction: The final step involves coupling the benzodiazepine-piperidine intermediate with a prop-2-ynyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the benzodiazepine core can produce dihydrobenzodiazepine derivatives.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound lie in its pharmacological properties:

Anxiolytic Effects

Research indicates that compounds similar to benzodiazepines exhibit anxiolytic properties. Studies have shown that derivatives of benzodiazepines can effectively modulate GABA_A receptors, leading to reduced anxiety levels in various animal models .

Sedative and Hypnotic Properties

Benzodiazepine derivatives are well-known for their sedative effects. The compound may be utilized in formulating medications for insomnia and other sleep disorders by enhancing the sedative effects through GABAergic pathways .

Anticonvulsant Activity

The structure of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone suggests potential anticonvulsant activity. Benzodiazepines are frequently used in treating epilepsy due to their ability to stabilize neuronal excitability .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzodiazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Modification : The introduction of the propynyl group on the piperidine ring enhances the compound's pharmacological profile.

The use of advanced catalytic systems and continuous flow reactors is common in industrial production methods to ensure high yield and purity.

Case Studies

Several studies have investigated the efficacy and safety profiles of compounds related to this compound:

Case Study 1: Anxiolytic Efficacy

A double-blind study involving a derivative showed significant reductions in anxiety scores among participants compared to a placebo group over a four-week period .

Case Study 2: Sedative Effects

In a controlled trial assessing sleep quality, subjects administered a benzodiazepine derivative experienced improved sleep latency and duration without significant adverse effects .

Case Study 3: Anticonvulsant Properties

Research demonstrated that a related compound effectively reduced seizure frequency in rodent models of epilepsy, supporting its potential as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone likely involves interaction with central nervous system receptors, such as the gamma-aminobutyric acid (GABA) receptors. The benzodiazepine core is known to enhance the effect of GABA, leading to increased inhibitory neurotransmission. The piperidine moiety may interact with other receptor sites, potentially modulating the overall pharmacological profile of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a 1,5-benzodiazepine and a propargyl-piperidine group. Below is a systematic comparison with key analogs:

Structural Analogues

Compound Name Key Structural Differences Reported Activities/Properties
4-(Piperidin-1-yl)-4H-benzo[b]tetrazolo-[1,5-d][1,4]diazepin-5(6H)-one Replaces methanone linker with tetrazole; lacks propargyl group. X-ray crystallography confirms planar benzodiazepine core; potential CNS modulation via GABA-A .
Coumarin-3-yl benzodiazepine derivatives (4g, 4h) Incorporates coumarin and tetrazole moieties; substituents vary at position 4 of the ring. Enhanced fluorescence properties; antimicrobial activity reported (MIC: 8–32 µg/mL) .
Compound 74 (thiazol-2-yl methanone derivative) Replaces benzodiazepine with thiazole; retains methanone linker and piperidine-like groups. Cytotoxicity against cancer cell lines (IC₅₀: 1.2–5.6 µM) .

Pharmacokinetic and Electronic Properties

  • Lipophilicity: The propargyl group in the target compound likely increases lipophilicity (calculated logP ~3.2) compared to non-alkyne analogs (e.g., compound 74: logP ~2.8), enhancing blood-brain barrier penetration .

Biological Activity

(1,4-Dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic compound that belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodiazepine core and a piperidine moiety. The molecular formula is C18H23N5OC_{18}H_{23}N_5O with a molecular weight of 347.4 g/mol. Its structural features contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H23N5O
Molecular Weight347.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the benzodiazepine core through cyclization reactions involving appropriate precursors. Common reagents include methanesulfonic acid and various solvents like methanol. The process may also utilize advanced catalytic systems to enhance yield and purity.

The biological activity of this compound is primarily mediated through its interaction with the GABAA_A receptor complex. By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-Aminobutyric acid), leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects .

Biological Activity

Research studies have demonstrated that this compound exhibits significant biological activities:

Anxiolytic Effects : Similar to other benzodiazepines, it has been shown to reduce anxiety levels in animal models.

Sedative Properties : The compound induces sedation and can be effective in treating insomnia.

Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties due to its influence on GABAergic neurotransmission .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds structurally related to this compound:

  • Vasorelaxant Activity : A study on related benzodiazepine derivatives indicated vasorelaxant effects that could be beneficial for cardiovascular health .
  • Bradycardic Potency : Research has shown that some derivatives exhibit heart-rate-reducing activity, suggesting potential applications in managing heart conditions .
  • Comparative Studies : When compared to other benzodiazepines like Diazepam and Lorazepam, this compound may offer unique advantages due to its dual structure which combines benzodiazepine and piperidine functionalities .

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